5-Methoxycarbonylamino-N-acetyltryptamine
Overview
Description
5-Methoxycarbonylamino-N-acetyltryptamine is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its partial agonist activity at melatonin receptor 1 and melatonin receptor 2, making it a significant subject of study in neuropharmacology and ophthalmology .
Mechanism of Action
Target of Action
5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .
Mode of Action
5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .
Result of Action
The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .
Biochemical Analysis
Biochemical Properties
5-Methoxycarbonylamino-N-acetyltryptamine interacts with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This interaction with the melatonin receptors suggests that it plays a significant role in biochemical reactions involving these receptors.
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by interacting with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This suggests that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to melatonin receptors MT1 and MT2 . This binding inhibits the forskolin-induced production of cAMP in CHO cells expressing these receptors . This indicates that it can influence enzyme activity and potentially cause changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, a naturally occurring monoamine alkaloid.
Acetylation: Tryptamine undergoes acetylation to form N-acetyltryptamine.
Methoxycarbonylation: The N-acetyltryptamine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve large-scale acetylation and methoxycarbonylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonylamino-N-acetyltryptamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Methoxycarbonylamino-N-acetyltryptamine has several scientific research applications:
Neuropharmacology: It is studied for its effects on melatonin receptors, which are involved in regulating circadian rhythms and sleep.
Ophthalmology: Research has shown that this compound can reduce intraocular pressure, making it a potential treatment for glaucoma.
Biochemistry: It is used to study the molecular mechanisms of melatonin receptor activation and signal transduction.
Medicine: Potential therapeutic applications include treatments for sleep disorders and ocular hypertension.
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-acetyl-5-methoxytryptamine): The parent compound, primarily involved in regulating sleep-wake cycles.
5-Methoxytryptamine: A tryptamine derivative closely related to serotonin and melatonin, known for its role as a neurotransmitter.
N-acetylserotonin: An intermediate in the biosynthesis of melatonin, also exhibiting neuroprotective properties
Uniqueness
5-Methoxycarbonylamino-N-acetyltryptamine is unique due to its specific partial agonist activity at melatonin receptors, which distinguishes it from other melatonin analogs. Its ability to reduce intraocular pressure also sets it apart as a potential therapeutic agent for glaucoma .
Properties
IUPAC Name |
methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVHKLZCUEJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401560 | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190277-13-5 | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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